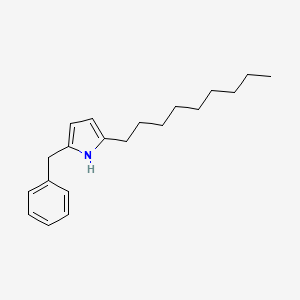
2-Benzyl-5-nonyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-nonyl-1H-pyrrole (BNP) is an organic compound belonging to the heterocyclic family of pyrroles, a class of compounds found in many natural products and pharmaceuticals. BNP has been studied extensively for its potential use in synthetic organic chemistry, as well as its applications in scientific research, medicine, and biochemistry.
Aplicaciones Científicas De Investigación
2-Benzyl-5-nonyl-1H-pyrrole has been studied extensively for its potential use as a building block for synthetic organic chemistry. This compound has been used as a precursor for the synthesis of a variety of compounds, such as amino acids, peptides, and polymers. In addition, this compound has also been studied for its potential applications in scientific research, such as in the study of enzyme-catalyzed reactions, the study of protein-ligand interactions, and the study of drug-target interactions.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-5-nonyl-1H-pyrrole is not fully understood, however, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. This compound also has been shown to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential use in medicine and biochemistry. This compound has been shown to have a variety of biochemical and physiological effects, such as the inhibition of certain enzymes, the activation of certain receptors, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Benzyl-5-nonyl-1H-pyrrole in laboratory experiments has several advantages, such as its low cost, ease of synthesis, and stability. However, there are also several limitations to its use, such as its limited solubility in aqueous solutions and its potential toxic effects.
Direcciones Futuras
2-Benzyl-5-nonyl-1H-pyrrole has potential applications in a variety of areas, such as synthetic organic chemistry, scientific research, medicine, and biochemistry. Potential future directions for this compound include the development of new synthetic methods for its synthesis, the development of new applications for its use, and the study of its mechanism of action. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxic effects.
Métodos De Síntesis
The synthesis of 2-Benzyl-5-nonyl-1H-pyrrole is typically achieved by a two-step synthetic process. The first step involves the reaction of hydrazine with a substituted benzaldehyde to form a hydrazone. This reaction is then followed by the condensation of the hydrazone with an alkyl halide to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and is typically conducted at room temperature.
Propiedades
IUPAC Name |
2-benzyl-5-nonyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-11-14-19-15-16-20(21-19)17-18-12-9-8-10-13-18/h8-10,12-13,15-16,21H,2-7,11,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSXLILDLPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


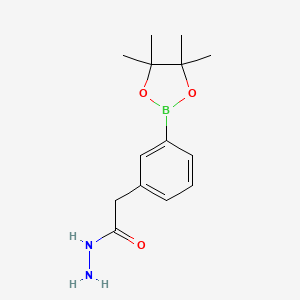

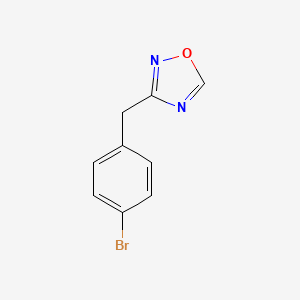



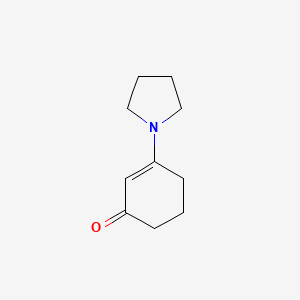
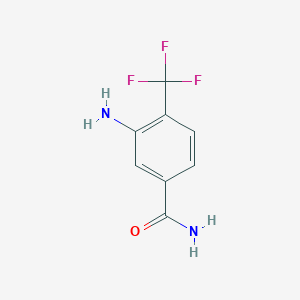
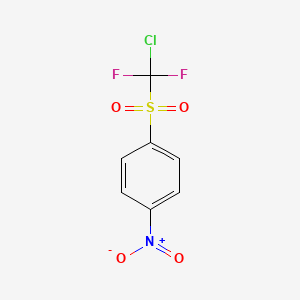
![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)


![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)